Cas no 7601-99-2 (Acetonitrile,2-bromo-2,2-difluoro-)

Acetonitrile,2-bromo-2,2-difluoro- is a halogenated acetonitrile derivative characterized by its bromo- and difluoro-substituted structure. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated and brominated compounds. Its reactive bromine and fluorine substituents enable selective functionalization, making it valuable for pharmaceutical and agrochemical applications. The electron-withdrawing nature of the substituents enhances its reactivity in nucleophilic substitution and coupling reactions. High purity grades ensure consistent performance in sensitive synthetic processes. Proper handling is required due to its potential lachrymatory and reactive properties. Storage under inert conditions is recommended to maintain stability.
Acetonitrile,2-bromo-2,2-difluoro- structure
7601-99-2 structure
Product name:Acetonitrile,2-bromo-2,2-difluoro-
CAS No:7601-99-2
MF:C2BrF2N
MW:155.928906440735
MDL:MFCD04038300
CID:562680
PubChem ID:2782238

Acetonitrile,2-bromo-2,2-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile,2-bromo-2,2-difluoro-
    • 2-bromo-2,2-difluoroacetonitrile
    • BROMODIFLUOROACETONITRILE
    • Acetonitrile,2-bromo-2,2-difluoro
    • Bromdifluoracetonitril
    • difluorobromomethyl cyanide
    • AKOS006230239
    • DTXSID50381997
    • PWSYCGWXKUPFKT-UHFFFAOYSA-N
    • FT-0676786
    • 7601-99-2
    • MFCD04038300
    • C2BrF2N
    • MDL: MFCD04038300
    • Inchi: InChI=1S/C2BrF2N/c3-2(4,5)1-6
    • InChI Key: PWSYCGWXKUPFKT-UHFFFAOYSA-N
    • SMILES: C(#N)C(Br)(F)F

Computed Properties

  • Exact Mass: 154.91800
  • Monoisotopic Mass: 154.91822g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8Ų
  • XLogP3: 1.5

Experimental Properties

  • Boiling Point: 39205
  • PSA: 23.79000
  • LogP: 1.49768

Acetonitrile,2-bromo-2,2-difluoro- Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: T
  • HazardClass:GAS, TOXIC

Acetonitrile,2-bromo-2,2-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB147667-5 g
Bromodifluoroacetonitrile, 97%; .
7601-99-2 97%
5g
€387.60 2023-05-09
abcr
AB147667-25 g
Bromodifluoroacetonitrile, 97%; .
7601-99-2 97%
25g
€838.80 2023-05-09

Additional information on Acetonitrile,2-bromo-2,2-difluoro-

Acetonitrile,2-bromo-2,2-difluoro- (CAS No. 7601-99-2): A Versatile Intermediate in Modern Chemical Synthesis

Acetonitrile,2-bromo-2,2-difluoro- (CAS No. 7601-99-2) is a highly specialized organic compound that has garnered significant attention in the field of chemical synthesis and pharmaceutical research. This compound, characterized by its unique molecular structure, serves as a crucial intermediate in the preparation of various high-value chemicals. The presence of both bromo and difluoro substituents makes it an exceptionally versatile building block for synthesizing complex molecules.

The molecular formula of Acetonitrile,2-bromo-2,2-difluoro- is C₂H₂BrF₂N, reflecting its composition of carbon, hydrogen, bromine, fluorine, and nitrogen atoms. The compound's structure includes a nitrile group (-CN) attached to a carbon atom that is further substituted with two fluorine atoms and a bromine atom. This arrangement imparts unique reactivity and stability properties, making it valuable in various synthetic pathways.

In recent years, the demand for Acetonitrile,2-bromo-2,2-difluoro- has surged due to its applications in the development of advanced materials and pharmaceuticals. The compound's ability to undergo nucleophilic substitution reactions allows chemists to introduce diverse functional groups, facilitating the synthesis of heterocyclic compounds and other complex molecules. These reactions are particularly useful in medicinal chemistry, where precise molecular modifications can lead to the discovery of novel therapeutic agents.

One of the most compelling aspects of Acetonitrile,2-bromo-2,2-difluoro- is its role in cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry and enable the formation of carbon-carbon bonds between different organic fragments. The presence of the bromo group on the molecule makes it an ideal candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been widely used in the synthesis of biaryl compounds and amines, which are prevalent in many pharmaceuticals and agrochemicals.

Recent research has highlighted the utility of Acetonitrile,2-bromo-2,2-difluoro- in the preparation of fluorinated heterocycles. Fluorinated compounds are increasingly important in drug discovery due to their enhanced metabolic stability and improved bioavailability. Studies have demonstrated that this compound can be effectively used to synthesize various fluorinated pyridines and quinolines, which exhibit promising biological activities. For instance, researchers have reported the use of Acetonitrile,2-bromo-2,2-difluoro- in the construction of novel antiviral agents that target specific viral proteases.

The influence of fluorine atoms on electronic properties also makes Acetonitrile,2-bromo-2,2-difluoro- valuable in materials science. Fluorinated molecules often exhibit unique electronic characteristics that can be exploited in organic electronics and optoelectronic devices. For example, recent advancements in organic light-emitting diodes (OLEDs) have relied on fluorinated aromatic compounds to improve device performance. The ability to incorporate fluorine atoms into molecular frameworks through reactions involving Acetonitrile,2-bromo-2,2-difluoro-, therefore, opens up new possibilities for developing next-generation electronic materials.

The synthesis of Acetonitrile,2-bromo-2,2-difluoro- itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve halogenation reactions on acetonitrile derivatives followed by selective fluorination. However, recent innovations have led to more efficient synthetic routes that minimize byproduct formation and improve yield. For instance, photochemical halogenation techniques have been explored as a means to introduce bromine atoms with high selectivity, while transition-metal-catalyzed fluorination methods offer precise control over fluorine incorporation。

In conclusion, Acetonitrile, 2-bromo - 22difluoro - (CAS No . 7601 - 99 - 22 ) is a cornerstone intermediate in contemporary chemical synthesis, with far-reaching implications across pharmaceuticals, materials science, and beyond . Its unique structural features enable a wide range of transformations , making it indispensable for researchers aiming to develop innovative molecules . As scientific understanding advances , the applications for this versatile compound are likely to expand even further , driving progress in multiple scientific disciplines。

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